molecular formula C14H10S6 B14445243 Phenylsulfanyl-(phenylsulfanylcarbothioyldisulfanyl)methanethione CAS No. 73505-23-4

Phenylsulfanyl-(phenylsulfanylcarbothioyldisulfanyl)methanethione

Katalognummer: B14445243
CAS-Nummer: 73505-23-4
Molekulargewicht: 370.6 g/mol
InChI-Schlüssel: MNWZCTLPVYVRGS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Phenylsulfanyl-(phenylsulfanylcarbothioyldisulfanyl)methanethione is a complex organic compound characterized by the presence of multiple sulfur atoms and aromatic rings. This compound is notable for its unique structure, which includes phenylsulfanyl groups and disulfide linkages, making it a subject of interest in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of phenylsulfanyl-(phenylsulfanylcarbothioyldisulfanyl)methanethione typically involves the reaction of thiophenol derivatives with carbon disulfide under controlled conditions. The reaction is often catalyzed by bases such as sodium hydroxide or potassium hydroxide, which facilitate the formation of the disulfide bonds. The reaction is carried out in an inert atmosphere to prevent oxidation and ensure the purity of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product, which is essential for its applications in research and industry .

Analyse Chemischer Reaktionen

Types of Reactions

Phenylsulfanyl-(phenylsulfanylcarbothioyldisulfanyl)methanethione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Phenylsulfanyl-(phenylsulfanylcarbothioyldisulfanyl)methanethione has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of phenylsulfanyl-(phenylsulfanylcarbothioyldisulfanyl)methanethione involves its interaction with biological molecules through its sulfur atoms. These interactions can lead to the formation of disulfide bonds with proteins, affecting their structure and function. The compound may also interact with cellular pathways involved in oxidative stress and apoptosis, contributing to its biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Phenylsulfanyl-(phenylsulfanylcarbothioyldisulfanyl)methanethione is unique due to its complex structure, which includes multiple sulfur atoms and disulfide bonds. This complexity allows for a wide range of chemical reactions and interactions, making it a versatile compound in research and industrial applications .

Eigenschaften

CAS-Nummer

73505-23-4

Molekularformel

C14H10S6

Molekulargewicht

370.6 g/mol

IUPAC-Name

phenylsulfanyl-(phenylsulfanylcarbothioyldisulfanyl)methanethione

InChI

InChI=1S/C14H10S6/c15-13(17-11-7-3-1-4-8-11)19-20-14(16)18-12-9-5-2-6-10-12/h1-10H

InChI-Schlüssel

MNWZCTLPVYVRGS-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)SC(=S)SSC(=S)SC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.